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Compound of Interest

Compound Name: Methyl 4-hydroxynicotinate

Cat. No.: B3178602 Get Quote

Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for

Methyl 4-hydroxynicotinate (CAS: 67367-24-2), a pivotal heterocyclic building block in

medicinal chemistry and materials science. As experimental spectra are not consistently

available across public databases, this document leverages high-fidelity computational

predictions to serve as a reliable reference for researchers. We will delve into the interpretation

of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS)

data. The causality behind spectral features is explained, offering field-proven insights for

professionals in drug development and chemical research. All protocols and interpretations are

designed to be self-validating, ensuring scientific integrity.

Molecular Structure and Tautomerism
Methyl 4-hydroxynicotinate, with the molecular formula C₇H₇NO₃, primarily exists in its

pyridone tautomeric form, which is crucial for understanding its spectroscopic behavior,

particularly the broad O-H/N-H signal in IR and the chemical shifts in NMR. For clarity in

spectral assignments, the atoms are numbered as shown below.

Caption: Numbering scheme for Methyl 4-hydroxynicotinate.
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Experimental Protocol (Predicted Data Context)
A standard protocol for acquiring NMR data is as follows. The predicted data presented

assumes these conditions.

Sample Preparation: Dissolve ~10 mg of Methyl 4-hydroxynicotinate in ~0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to

dissolve polar compounds and to clearly show exchangeable protons like O-H or N-H.

Instrument: A 400 MHz (or higher) NMR spectrometer.

Acquisition: Record ¹H and ¹³C spectra at room temperature. For ¹³C, a proton-decoupled

experiment is standard to ensure each unique carbon appears as a singlet.[1]

¹H NMR Data (Predicted)
The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments. The pyridone ring's electronics strongly influence the chemical

shifts.

Position
Predicted δ
(ppm)

Multiplicity
Coupling (J
Hz)

Integration Assignment

N1-H ~11.5 broad singlet - 1H
Exchangeabl

e proton

H-2 ~8.3 singlet - 1H Aromatic H

H-6 ~7.6 doublet ~7.0 1H Aromatic H

H-5 ~6.5 doublet ~7.0 1H Aromatic H

O-CH₃ ~3.8 singlet - 3H
Methyl ester

H
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The N1-H proton is predicted to be highly deshielded (~11.5 ppm) and broad due to its acidic

nature and potential for hydrogen bonding with the solvent or other molecules. Its presence

strongly supports the pyridone tautomer.

The H-2 proton appears as a singlet at a very downfield position (~8.3 ppm). This is due to

its position alpha to the ring nitrogen and its vinylogous relationship to the carbonyl group,

both of which are strongly electron-withdrawing.

The H-6 proton (~7.6 ppm) is a doublet, coupled to H-5. It is downfield due to the deshielding

effect of the adjacent ring nitrogen.

The H-5 proton (~6.5 ppm) is a doublet, coupled to H-6. It is the most upfield of the ring

protons, influenced by the electron-donating nature of the N-H group.

The methyl ester protons (~3.8 ppm) appear as a sharp singlet, as expected, with a chemical

shift typical for a methyl group attached to an ester oxygen.

¹³C NMR Data (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into

their electronic environment.

Position Predicted δ (ppm) Assignment

C-7 ~168 Ester Carbonyl

C-4 ~165 Pyridone Carbonyl

C-2 ~145 Aromatic C

C-6 ~140 Aromatic C

C-5 ~118 Aromatic C

C-3 ~110 Aromatic C

C-8 ~52 Methyl ester C
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Carbonyl Carbons (C-7, C-4): Two distinct signals are predicted in the far downfield region

(>160 ppm), characteristic of C=O groups. The ester carbonyl (C-7) and the ring carbonyl (C-

4) are in different electronic environments, hence their separate signals.

Aromatic Carbons (C-2, C-6, C-5, C-3): Four signals are expected in the aromatic region

(110-150 ppm). C-2 and C-6 are the most deshielded due to their proximity to the

electronegative nitrogen atom. C-3 and C-5 are more shielded. C-3, being adjacent to the

ester and vinylogous to the nitrogen, has a distinct shift from C-5.

Methyl Carbon (C-8): The methyl carbon of the ester group is predicted around 52 ppm, a

typical value for an sp³-hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition: Spectra are typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3100-2800 Broad, Strong N-H Stretch Pyridone N-H

~3050 Medium C-H Stretch Aromatic C-H

~2950 Medium C-H Stretch Methyl C-H

~1720 Strong, Sharp C=O Stretch Ester Carbonyl

~1650 Strong C=O Stretch Pyridone Carbonyl

1600-1450 Medium-Strong C=C / C=N Stretch Aromatic Ring

~1250 Strong C-O Stretch Ester C-O

Interpretation and Expertise:

N-H Stretch: A very broad and strong absorption band is expected between 3100-2800 cm⁻¹.

This is a hallmark of the N-H group in the pyridone tautomer involved in strong hydrogen

bonding.

C=O Stretches: Two distinct carbonyl absorptions validate the structure. The ester C=O

stretch appears at a higher frequency (~1720 cm⁻¹) than the pyridone C=O (~1650 cm⁻¹).

The lower frequency of the pyridone carbonyl is due to resonance within the ring, which

gives it less double-bond character.

Aromatic Region: A series of bands between 1600-1450 cm⁻¹ corresponds to the stretching

vibrations of the C=C and C=N bonds within the heterocyclic ring.

Fingerprint Region: The region below 1400 cm⁻¹ will contain complex bands, including the

strong C-O stretch of the ester group (~1250 cm⁻¹), which are unique to the molecule's

overall structure.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.
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Experimental Protocol
Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable

molecules.

Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z).

Predicted MS Data
The molecular weight of Methyl 4-hydroxynicotinate (C₇H₇NO₃) is 153.14 g/mol .

m/z (Predicted) Proposed Fragment Identity

153 [M]⁺ Molecular Ion

122 [M - OCH₃]⁺ Loss of methoxy radical

94 [M - COOCH₃]⁺ Loss of carbomethoxy radical

66 [C₄H₄N]⁺ Pyridine ring fragment

Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺ is expected at m/z =

153. The fragmentation pattern provides a self-validating system to confirm the structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3178602?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3178602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[M]⁺
m/z = 153

[M - OCH₃]⁺
m/z = 122

- •OCH₃

[M - COOCH₃]⁺
m/z = 94

- •COOCH₃

[C₄H₄N]⁺
m/z = 66

- CO

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of Methyl 4-hydroxynicotinate.

Loss of Methoxy Radical: A primary fragmentation event is the cleavage of the ester's C-O

bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in a stable

acylium ion at m/z = 122.

Loss of Carbomethoxy Radical: Cleavage of the bond between the pyridine ring and the

ester group results in the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da), yielding

an ion at m/z = 94.

Further Fragmentation: The ion at m/z 94 can subsequently lose carbon monoxide (CO, 28

Da) to give a fragment at m/z 66, corresponding to a fragment of the core pyridine ring.

Conclusion
The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and

self-consistent spectroscopic profile for Methyl 4-hydroxynicotinate. The key features—such

as the downfield N-H proton signal, two distinct carbonyl absorptions in both ¹³C NMR and IR,

and a logical fragmentation pattern in mass spectrometry—unequivocally support the assigned
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pyridone structure. This guide serves as a foundational reference for researchers utilizing this

compound, enabling confident identification and quality control in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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